molecular formula C9H13NO4S B6615521 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoicacid CAS No. 837425-55-5

3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoicacid

Cat. No.: B6615521
CAS No.: 837425-55-5
M. Wt: 231.27 g/mol
InChI Key: WKTRZQNXIMWUQU-UHFFFAOYSA-N
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Description

3-(4-Methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid is a pyrrole-derived compound featuring a methanesulfonyl (CH₃SO₂) group at the 4-position and a methyl group at the 5-position of the pyrrole ring, with a propanoic acid side chain at the 3-position. This compound’s structural complexity and functional groups suggest applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial contexts .

Properties

IUPAC Name

3-(5-methyl-4-methylsulfonyl-1H-pyrrol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-6-9(15(2,13)14)7(5-10-6)3-4-8(11)12/h5,10H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTRZQNXIMWUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)CCC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid has potential applications in drug development due to its structural characteristics that may influence biological activity.

Case Studies:

  • Anti-inflammatory Agents : Research indicates that compounds with similar pyrrole structures exhibit anti-inflammatory properties. The introduction of the methanesulfonyl group may enhance solubility and bioavailability, making it a candidate for further investigation in treating inflammatory diseases.

Pharmacology

The compound may interact with various biological targets, including receptors and enzymes involved in disease pathways.

Potential Mechanisms of Action:

  • Receptor Modulation : Pyrrole derivatives have been studied for their ability to modulate serotonin receptors, which could be beneficial in treating mood disorders.

Organic Synthesis

In synthetic chemistry, 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid can serve as an intermediate in the synthesis of more complex molecules.

Synthetic Routes:

  • The compound can be synthesized through the reaction of specific pyrrole derivatives with methanesulfonyl chloride followed by subsequent functionalization to introduce the propanoic acid moiety.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+232.06381152.1
[M+Na]+254.04575160.2
[M+NH4]+249.09035157.1
[M+K]+270.01969157.4
[M-H]-230.04925149.2

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrole-Based Analogs

3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic Acid (CAS 38664-16-3)
  • Structure : Differs by replacing methanesulfonyl with ethoxycarbonyl (CO₂Et) at the pyrrole’s 4-position.
  • Properties :
    • The ester group increases lipophilicity (logP ~1.5 vs. target compound’s ~0.8 estimated), reducing water solubility.
    • Lower acidity (pKa ~4.5 for CO₂H vs. sulfonyl’s electron-withdrawing effect lowering pKa to ~3.8).
  • Applications : Likely used as an intermediate in synthesizing sulfonamide derivatives .
3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
  • Structure : Contains a sulfamoyl (SO₂NH₂) group on a phenyl ring instead of a pyrrole.
  • Properties: Sulfamoyl group offers hydrogen-bonding sites, similar to methanesulfonyl, but the phenyl ring enhances aromatic interactions. Demonstrated antimicrobial activity against E. coli and S. aureus in related chlorinated phenylpropanoic acids .
  • Key Difference : The absence of a heterocyclic ring may reduce binding specificity compared to pyrrole derivatives .

Heterocyclic Propanoic Acid Derivatives

3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1001518-96-2)
  • Structure : Pyrazole ring with bromo, cyclopropyl, and trifluoromethyl substituents.
  • Properties: Trifluoromethyl (CF₃) increases acidity (pKa ~3.5) and metabolic stability.
  • Applications : Likely explored in drug discovery for kinase inhibition due to pyrazole’s prevalence in pharmaceuticals .
3-(2-Oxo-2H-pyran-6-yl)propanoic Acid
  • Structure: Features a pyranone ring instead of pyrrole.
  • Properties: The lactone (cyclic ester) in pyranone increases rigidity and may influence bioavailability. Moderate antifungal activity reported for similar compounds (e.g., against Aspergillus niger) .

Sulfur-Containing Propanoic Acid Derivatives

3-(Methylthio)propanoic Acid Methyl/Ethyl Esters
  • Structure: Simple propanoic acid esters with methylthio (SCH₃) groups.
  • Properties: Volatile sulfur compounds identified in pineapple aroma profiles (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple). Methylthio groups are less oxidized than sulfonyl, contributing to fruity odors but limiting pharmacological relevance .
  • Applications : Flavoring agents rather than therapeutic candidates .

Comparative Analysis Table

Compound Name Core Structure Key Substituents pKa (Estimated) Bioactivity Key References
Target Compound Pyrrole 4-SO₂CH₃, 5-CH₃ ~3.8 Potential enzyme inhibition (theoretical)
3-(4-Ethoxycarbonyl-pyrrolyl)propanoic Acid Pyrrole 4-CO₂Et, 5-CH₃ ~4.5 Synthetic intermediate
3-(4-Sulfamoylphenyl)propanoic Acid Phenyl 4-SO₂NH₂ ~3.9 Antimicrobial (E. coli, S. aureus)
3-(Pyrazolyl)propanoic Acid (CAS 1001518-96-2) Pyrazole 4-Br, 5-cyclopropyl, 3-CF₃ ~3.5 Drug discovery candidate
3-(Methylthio)propanoic Acid Methyl Ester Linear SCH₃, CO₂Me ~4.2 Aroma compound (pineapple)

Research Findings and Implications

  • Bioactivity: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) show selective antimicrobial activity, suggesting that substituent electronegativity and ring type critically influence efficacy. The target compound’s pyrrole-sulfonyl combination may offer unique interactions with bacterial enzymes .
  • Synthetic Utility : Ethoxycarbonyl-pyrrole derivatives () serve as intermediates for sulfonamide synthesis, highlighting the versatility of pyrrole-based scaffolds .

Biological Activity

The compound 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid (CAS Number: 59986982) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C9H13NO4S
  • SMILES : CC1=C(C(=CN1)CCC(=O)O)S(=O)(=O)C
  • InChIKey : WKTRZQNXIMWUQU-UHFFFAOYSA-N

The compound features a methanesulfonyl group attached to a pyrrole ring, which is known to influence its biological properties.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+232.06381152.1
[M+Na]+254.04575160.2
[M-H]-230.04925149.2

Research indicates that compounds similar to 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid may exhibit neuroprotective properties by scavenging superoxide radicals, thus preventing excitotoxicity and neuronal death. This mechanism is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the compound's ability to protect neurons from oxidative damage, suggesting its potential utility in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Similar pyrrole derivatives have demonstrated antimicrobial properties, indicating that this compound may also possess such activity against various pathogens .
  • Anti-inflammatory Properties : Research has shown that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(4-methanesulfonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid , it is useful to compare it with other related compounds:

Compound NameBiological ActivityReference
4-MethylthiazoleAntifungal and antibacterial properties
5-MethylpyrroleNeuroprotective effects
2-CarboxyethylpyrroleAntioxidant activity

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